Nifurfoline
Beschreibung
Historical Perspectives in Research on Nitrofuran Compounds
The journey of nitrofuran compounds in the scientific realm began in the 1940s and 1950s. nih.govplos.org This class of synthetic molecules emerged as a significant area of research in the quest for new antibacterial agents. plos.org The core structure of these compounds, a furan (B31954) ring with a nitro group, proved to be a promising scaffold for antimicrobial activity. nih.gov Early investigations into nitrofurans laid the groundwork for the development of several clinically relevant drugs, including Nitrofurantoin, Furazolidone, and Nitrofurazone. plos.org The mechanism of action of nitrofurans, which involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules, has been a subject of continuous study. nih.govslideshare.net This complex mechanism is believed to contribute to the low incidence of acquired bacterial resistance to this class of drugs. wikipedia.orgscienceopen.com The use of some nitrofuran derivatives in animal feed was later prohibited in several regions due to concerns about residues in food products. wikipedia.org
Nifurfoline's Position within Research on Antibacterial Agents
This compound, chemically identified as 3-(4-Morpholinylmethyl)-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione, is a member of the nitrofuran family. drugfuture.com It is classified as a synthetic antibacterial agent. drugfuture.comslideshare.net Research into this compound is part of the broader effort to understand and utilize the antibacterial properties of the nitrofuran class. nih.govgoogle.com Like other nitrofurans, its antibacterial effect is attributed to the 5-nitrofuran moiety, which is considered essential for its activity. nih.gov The compound is a subject of study within the context of developing new antibacterial drugs, particularly in light of the growing challenge of antibiotic resistance. scienceopen.com Academic databases and chemical literature list this compound among other nitrofuran derivatives studied for their antimicrobial potential. nih.govresearchgate.netgoogle.com
Scope and Academic Relevance of this compound Investigations
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
3363-58-4 |
|---|---|
Molekularformel |
C13H15N5O6 |
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
3-(morpholin-4-ylmethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c19-11-8-17(14-7-10-1-2-12(24-10)18(21)22)13(20)16(11)9-15-3-5-23-6-4-15/h1-2,7H,3-6,8-9H2/b14-7+ |
InChI-Schlüssel |
WCEJYDIWHURKJX-VGOFMYFVSA-N |
SMILES |
C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-] |
Isomerische SMILES |
C1COCCN1CN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-] |
melting_point |
206.0 °C |
Andere CAS-Nummern |
3363-58-4 |
Herkunft des Produkts |
United States |
Mechanistic Research on Nifurfoline S Biological Activity
Red-Ox Biotransformation Mechanisms of Nifurfoline and Analogues
The biological activity of 5-nitrofuran compounds like this compound is contingent upon their reductive biotransformation. nih.gov These compounds are essentially prodrugs that must be metabolically activated to mediate their cytotoxic effects. nih.gov The core of this process is the reduction of the 5-nitro group, a transformation that produces highly reactive molecules within the target cell. nih.gov
The activation of this compound is catalyzed by a class of enzymes known as nitroreductases (NTRs). nih.govgoogle.com These enzymes are broadly categorized into two types based on their sensitivity to oxygen and the mechanism of reduction.
Type I Nitroreductases: These enzymes are oxygen-insensitive and perform a stepwise two-electron reduction of the nitro group. google.com This process reduces the nitro moiety first to a nitroso intermediate, and then to a hydroxylamino derivative. google.com In many bacteria, Type I nitroreductases, such as NfsA and NfsB in E. coli, are crucial for the activation of nitrofuran prodrugs. google.com The basis for the selective toxicity of some nitrofurans against certain pathogens lies in the expression of these specific Type I nitroreductases by the microbe. nih.gov
Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a single-electron reduction of the nitro group, which results in the formation of a nitro radical anion. nih.gov Under aerobic conditions, this radical anion is unstable and is rapidly re-oxidized back to the original nitro group by molecular oxygen. This process, known as "futile cycling," generates a superoxide (B77818) anion, a reactive oxygen species (ROS) that contributes to oxidative stress within the cell. nih.gov
The following table summarizes the key enzymes involved in the biotransformation of nitrofurans.
| Enzyme Type | Name | Reduction Mechanism | Oxygen Sensitivity | Key Products |
| Type I NTR | NfsA, NfsB | Two-electron reduction | Insensitive | Nitroso, Hydroxylamino intermediates |
| Type II NTR | Not specified | One-electron reduction | Sensitive | Nitro radical anion, Superoxide anion |
This table is generated based on data from the text.
The reduction of the nitro group on the furan (B31954) ring, whether through a one- or two-electron pathway, leads to the formation of several highly reactive intermediates. nih.govchemicalbook.com The hydroxylamino and nitroso intermediates, along with the superoxide anions generated by futile cycling, are potent electrophiles and oxidizing agents. nih.govgoogle.com
These reactive molecules can interact with and cause significant damage to a wide array of biological macromolecules, which is the ultimate basis of their biological effect. nih.govchemicalbook.com Research on analogous compounds has shown that these interactions can lead to:
DNA Damage: The reactive intermediates can cause fragmentation and other damage to the DNA sequence, inhibiting DNA synthesis and repair. nih.govchemicalbook.com
Protein Damage: Key cellular proteins, particularly ribosomal proteins, can be modulated and damaged by these intermediates. chemicalbook.com This disrupts protein synthesis and essential enzymatic functions. nih.govchemicalbook.com
Inhibition of Synthesis Pathways: The widespread damage to DNA and proteins results in the inhibition of critical cellular processes, including DNA, RNA, protein, and cell wall synthesis, ultimately leading to cell death. chemicalbook.com
Membrane Damage: The generation of free radicals can also lead to the oxidation of lipids, compromising the integrity of cell membranes. nih.gov
| Reactive Intermediate | Origin | Effect on Macromolecules |
| Hydroxylamino derivative | Type I NTR reduction | Covalently binds to and damages DNA and proteins. google.com |
| Nitroso derivative | Type I NTR reduction | Intermediate in the formation of the hydroxylamino species. google.com |
| Nitro radical anion | Type II NTR reduction | Participates in futile cycling to produce superoxide. nih.gov |
| Superoxide anion | Futile cycling of nitro radical anion | Causes oxidative stress, leading to lipid oxidation and enzyme inactivation. nih.gov |
This table is generated based on data from the text.
Role of Nitroreductase (NTR) Enzymes in this compound Activation
Molecular Targets and Cellular Pathways Affected by this compound
The broad reactivity of this compound's metabolites means it does not act on a single, specific target but rather affects multiple cellular pathways simultaneously. nih.govchemicalbook.com
Identifying the precise molecular targets of broadly acting compounds like this compound is a significant challenge. frontiersin.org The primary mechanism involves widespread damage from reactive intermediates rather than high-affinity binding to a single receptor. nih.govchemicalbook.com However, various research methodologies are employed to understand the scope of these interactions. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): Computational studies, such as those using 'inductive' QSAR descriptors, can help distinguish antibacterial compounds from non-antibacterial ones by analyzing their physicochemical properties, providing insights into the features required for activity. researchgate.net
Genomic and Bioinformatic Analyses: Comparative genomics can be used to identify enzymes, like specific nitroreductases, that are essential for the drug's activation in susceptible organisms. nih.gov This helps confirm the activation pathway as a key "target system."
Chemical Proteomics and Affinity-Based Probes: These modern techniques aim to directly identify which proteins in a cell interact with a bioactive compound or its metabolites. frontiersin.org Affinity-based probes can capture potential target proteins for subsequent identification. frontiersin.org
Metabolomics: Analyzing the intracellular concentrations of metabolites and cofactors (like NADH/NADPH) during biotransformation provides insight into the redox processes and metabolic pathways affected by the compound. nih.gov
| Research Methodology | Application in this compound Research | Reference |
| Comparative Genomics | Identification of essential activating enzymes (nitroreductases) in target pathogens. | nih.gov |
| Chemical Proteomics | Direct capture and identification of cellular proteins that are damaged by reactive metabolites. | frontiersin.org |
| Metabolomics | Quantifying the impact on cellular redox states and metabolic pathways. | nih.gov |
| QSAR Studies | Predicting activity based on molecular structure and properties. | researchgate.net |
This table is generated based on data from the text.
The mechanism of this compound is not characterized by the classical modulation of specific cell surface or nuclear receptors. nih.gov Its action is derived from intracellular metabolic activation and subsequent damage to macromolecules. chemicalbook.com While many databases and patents list this compound alongside compounds that do interact with specific receptors, detailed studies demonstrating this compound itself as a modulator of a particular receptor are not prominent in the available scientific literature. who.intgoogle.comgoogleapis.com The term "target" in the context of this compound more accurately refers to the cellular components and pathways that are chemically damaged by its reactive intermediates, rather than a specific protein to which it binds with high affinity to elicit a signal. nih.govchemicalbook.com
This compound's interaction with enzymes is primarily twofold: it serves as a substrate for activating enzymes and its reactive metabolites can inhibit other essential enzymes.
Activation by Nitroreductases: As detailed in section 2.1.1, this compound's biological activity is dependent on its reduction by Type I and Type II nitroreductases. nih.govgoogle.com In this sense, the drug "modulates" these enzymes by acting as a substrate.
Inhibition by Reactive Metabolites: The primary mode of enzyme modulation is inhibition. The reactive hydroxylamino and radical species generated during biotransformation are non-specific and can inactivate a variety of enzymes, particularly those containing susceptible amino acid residues or those critical for core metabolic functions. nih.gov Research on the broader nitrofuran class has pointed to the inhibition of enzymes involved in:
Energy metabolism. chemicalbook.com
Carbohydrate synthesis. chemicalbook.com
Cell wall synthesis. chemicalbook.com
Protein synthesis (via damage to ribosomal proteins). chemicalbook.com
For instance, nifuratel, another nitrofuran, has been shown to be effective against Candida albicans by damaging the structures of enzymes like Hyphal wall protein 1 (Hwp1). nih.gov It is plausible that this compound's metabolites act through similar mechanisms of non-specific enzyme inactivation.
Investigation of Receptor Binding Modulations by this compound and Related Compounds in Research Systems
Subcellular Localization and Interaction Dynamics in Experimental Systems
The prevailing mechanism posits that 5-nitrofurans, including this compound, function as prodrugs. nih.gov These compounds are able to cross bacterial cell membranes to enter the cytoplasm. google.com Their antimicrobial activity is initiated through the reduction of the 5-nitro group, a process catalyzed by intracellular bacterial nitroreductases. nih.govpatsnap.com This enzymatic reduction generates a cascade of highly reactive, short-lived electrophilic intermediates, such as nitro-anion-free radicals and hydroxylamine. nih.gov
It is these reactive metabolites, rather than the parent this compound molecule, that are believed to be the primary effectors of the compound's biological activity. They are understood to interact non-specifically with a multitude of subcellular components, leading to widespread cellular damage and ultimately, cell death. nih.govpatsnap.com
Inferred Subcellular Localization and Interactions:
Based on the known mechanism of action for the 5-nitrofuran class, the subcellular interactions of activated this compound are likely to be diffuse and multifocal within the bacterial cell. The primary site of activation, and therefore interaction, is the bacterial cytoplasm , where nitroreductase enzymes are predominantly located. nih.govackerleylab.com
The highly reactive nature of the generated intermediates suggests they would rapidly interact with proximal macromolecules. Key subcellular targets and interaction dynamics are detailed below:
Ribosomes and Protein Synthesis: The reactive metabolites of nitrofurans have been shown to bind to ribosomal proteins. nih.gov This interaction is proposed to inhibit the synthesis of essential bacterial proteins, a critical process for cell viability and proliferation. patsnap.commsdvetmanual.com
Bacterial DNA and RNA: Evidence suggests that the activated intermediates can cause direct damage to bacterial nucleic acids. patsnap.compatsnap.com This includes causing strand breakages and forming adducts with the DNA, thereby interfering with DNA replication and transcription. patsnap.com
Metabolic Enzymes: Key enzymes involved in fundamental metabolic pathways, such as the citric acid cycle, are also susceptible to inhibition by the reactive metabolites of nitrofurans. nih.gov This disruption of cellular energy production and metabolism contributes significantly to the compound's bactericidal effects.
Cell Wall Synthesis: Some studies on nitrofurans indicate an interference with the synthesis of the bacterial cell wall, further compromising the structural integrity of the bacterium. patsnap.com
A patent describing fluorescently-labeled 5-nitrofuran derivatives has suggested that these compounds can localize to the endoplasmic reticulum in HeLa cells. google.com While this is an observation in a eukaryotic system and with modified compounds, it raises the possibility of interactions with intracellular membrane systems.
The following table summarizes the inferred subcellular localization and interaction partners of activated this compound based on research on the 5-nitrofuran class of compounds.
| Subcellular Component | Interaction Dynamics | Consequence of Interaction |
| Bacterial Cytoplasm | Site of enzymatic activation by nitroreductases. nih.govackerleylab.com | Generation of reactive metabolites. |
| Ribosomes | Non-specific binding of reactive metabolites to ribosomal proteins. nih.gov | Inhibition of protein synthesis. patsnap.commsdvetmanual.com |
| Bacterial Chromosome (DNA) | Formation of adducts and induction of strand breaks by reactive metabolites. patsnap.com | Disruption of DNA replication and transcription. patsnap.com |
| RNA | Interaction of reactive metabolites with RNA molecules. | Inhibition of protein synthesis and other cellular processes. |
| Metabolic Enzymes (e.g., Citric Acid Cycle Enzymes) | Inhibition of enzymatic function by reactive metabolites. nih.gov | Disruption of cellular metabolism and energy production. |
| Cell Wall Components | Interference with the synthesis of the cell wall. patsnap.com | Compromised cell integrity. |
It is important to underscore that the interactions of the activated metabolites are considered to be non-specific and widespread, which contributes to the broad-spectrum activity of 5-nitrofuran compounds and the low incidence of acquired bacterial resistance. nih.govmsdvetmanual.com The lack of a single, specific molecular target makes it more difficult for bacteria to evolve resistance through a single-point mutation.
Further research employing advanced techniques such as fluorescently-tagged this compound, subcellular fractionation, and affinity chromatography coupled with mass spectrometry would be necessary to precisely delineate the specific subcellular localization and identify the full spectrum of interaction partners for this compound in various experimental systems.
Advanced Research Methodologies for Nifurfoline Studies
In Vitro Experimental Paradigms for Nifurfoline Activity Assessment
In vitro studies, conducted in a controlled environment outside of a living organism, are fundamental for the initial characterization of a compound's biological effects. These assays are crucial for high-throughput screening and for dissecting molecular interactions in a simplified system. mattek.comdatabiotech.co.il For this compound, a member of the nitrofuran class of antibacterials, in vitro tests are the first step in confirming its activity. nih.govjustia.com
Cell-based assays are indispensable tools in drug discovery, providing a bridge between biochemical assays and whole-organism studies. biocompare.com They allow researchers to study the effects of a compound within the context of a living cell, offering critical information on cellular processes, mechanism of action, and potential cytotoxicity. nih.govbioagilytix.com These functional assays are vital throughout drug development to assess the efficacy and biological profile of potential therapeutics. njbio.com
For a compound like this compound, cell-based assays can be used to:
Determine Antimicrobial Activity: The primary application would be to test this compound's efficacy against various bacterial strains. This is often done using assays that measure the inhibition of bacterial growth or viability.
Elucidate Mechanism of Action: Reporter gene assays can be employed to understand how this compound affects specific cellular pathways or gene expression. indigobiosciences.com By linking a reporter gene to a target pathway, these assays can identify which cellular functions are modulated by the compound. indigobiosciences.com
Assess Cytotoxicity: It is crucial to determine if a compound is toxic to host cells. Cell-based assays using human or other mammalian cell lines can provide early warnings about potential adverse effects by measuring parameters like cell proliferation, apoptosis, and necrosis. bioagilytix.comindigobiosciences.com
Evaluate Membrane Permeability: A compound's ability to enter a cell is a prerequisite for its intracellular activity. Cell-based systems inherently account for membrane permeability when evaluating a compound's potency. nih.gov
The development of complex in vitro systems, such as 3D tissue models and organoids, aims to increase the physiological relevance of these assays, providing more accurate predictions of a compound's effects in a whole organism. mattek.com
Biochemical assays isolate specific molecular components, such as enzymes or receptors, to study their interaction with a compound in a cell-free system. njbio.com These assays are fundamental for identifying and characterizing the direct molecular targets of a potential drug. databiotech.co.ilpatsnap.com
Key types of biochemical assays relevant to this compound research include:
Enzyme Assays: These are among the most common assays in drug discovery, designed to measure the activity of a specific enzyme and how it is affected by a compound. patsnap.comsigmaaldrich.com Researchers can determine if this compound acts as an inhibitor or activator of key bacterial enzymes, which are often drug targets. patsnap.com The data from these assays, such as kinetic properties, help in ranking compounds based on potency and efficacy. patsnap.comnih.gov
Binding Assays: These assays are used to evaluate the direct interaction between a compound and its target protein or receptor. patsnap.com Techniques like surface plasmon resonance (SPR) or fluorescence polarization can determine the affinity and specificity of this compound for its molecular target, which is crucial for understanding its efficacy. patsnap.com
Immunoassays: Techniques like the enzyme-linked immunosorbent assay (ELISA) utilize the specificity of antibodies to detect and quantify molecules, which can be adapted to study various aspects of a drug's interaction with biological systems. patsnap.com
These assays provide a detailed, molecular-level understanding of a compound's mechanism, complementing the broader biological context provided by cell-based studies. patsnap.com
Cell-Based Assay Systems for Mechanistic Elucidation
In Vivo Animal Models in this compound Research
In vivo studies, conducted within a living organism, are a critical step in drug development. They provide essential information about a compound's behavior in a complex, whole-body system, which cannot be fully replicated by in vitro models. frontiersin.org The use of animal models is necessary to understand the pharmacokinetics, efficacy, and safety of a compound before it can be considered for human trials. mdpi.com
The selection of an appropriate animal model is based on the specific research question and the biological process being studied. mdpi.com Models are chosen for their anatomical, physiological, and genetic similarities to humans. mdpi.comscielo.br
Commonly used animal models in biomedical research include:
Rodents (Mice and Rats): Mice and rats are the most frequently used models in biomedical research due to their physiological homology to humans, rapid reproduction, and the availability of genetically modified strains. mdpi.comomu.edu.tr They are ideal for initial efficacy and safety studies of antibacterial agents like this compound.
Larger Animal Models: For certain studies, larger animals such as rabbits, pigs, or non-human primates are used because their organ systems and metabolic profiles more closely resemble those of humans. mdpi.comfrontiersin.org While more complex and costly, these models can be crucial for studying specific diseases or for advanced safety testing. frontiersin.orgnih.gov
Alternative Models: In recent years, species like the zebrafish (Danio rerio) have become valuable models for studying metabolic disorders and for certain types of drug screening due to their genetic homology with humans and rapid development. mdpi.comnih.gov
The use of animals in research is governed by strict ethical guidelines to ensure their humane treatment. nih.gov The guiding principles are often summarized as the "3Rs": Replacement, Reduction, and Refinement. forskningsetikk.no More recently, a fourth "R," Responsibility, has been added to this framework. researchgate.netfrontiersin.org
Replacement: This principle encourages researchers to use alternative methods whenever possible, such as in vitro cell cultures or in silico computer models, to avoid or replace the use of live animals. scielo.brnih.gov
Reduction: Researchers must design experiments to use the minimum number of animals necessary to obtain statistically significant and reliable data. nih.gov This involves careful experimental design, extensive literature searches to prevent duplication, and appropriate statistical analysis. nih.gov
Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. forskningsetikk.no It involves improving housing conditions, handling techniques, and experimental procedures to enhance animal welfare. forskningsetikk.no
Responsibility: This principle emphasizes the ethical obligation of researchers for the welfare of the animals throughout the entire experimental process and for the scientific and social value of the research. researchgate.netfrontiersin.orgnih.gov
All research involving animals must be reviewed and approved by an animal ethics committee, which ensures that these principles are strictly followed. nih.gov
Utilization of Specific Animal Models for Studying Biological Processes
Computational and In Silico Approaches in this compound Research
In silico research, which utilizes computer simulations and computational models, has become an integral part of modern drug discovery. nih.gov These methods are cost-effective and can rapidly screen vast numbers of compounds, predict their properties, and guide further experimental work, aligning with the "Replacement" principle of animal research. nih.govmdpi.com
Notable computational methods applicable to this compound include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational methods that correlate the chemical structure of compounds with their biological activity. mdpi.comgoogleapis.com A study on antibacterial compounds utilized 'inductive' QSAR descriptors to differentiate between active and inactive substances. mdpi.comsemanticscholar.org In this analysis, this compound was included in a dataset of 657 compounds, and the model achieved a high degree of accuracy in classification based on these calculated structural descriptors. mdpi.comresearchgate.net
Molecular Docking: This technique predicts how a molecule, such as this compound, binds to the three-dimensional structure of a molecular target, typically a protein or enzyme. plos.orgresearchgate.net Docking studies can help identify potential biological targets, understand binding mechanisms, and estimate the binding affinity, which is crucial for predicting a compound's potency. mdpi.comjournaljpri.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. It can be used to screen large databases for new compounds with the desired activity. researchgate.netugm.ac.id
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in the early identification of candidates with unfavorable profiles, reducing the likelihood of failure in later stages of drug development.
These computational tools provide powerful predictive capabilities, allowing researchers to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netamazon.comwikipedia.org These models are invaluable in drug discovery for predicting the activity of unsynthesized molecules, thereby prioritizing experimental efforts. researchgate.netnih.gov For this compound and its parent class of nitrofuran derivatives, QSAR studies have been instrumental in elucidating the structural features essential for their antimicrobial effects. researchgate.netnih.gov
Research on various nitrofuran derivatives has successfully applied QSAR to understand their antibacterial and antitubercular activities. aimspress.comnih.gov These studies typically involve calculating a range of molecular descriptors for a set of compounds and then using statistical methods to build a regression or classification model that relates these descriptors to measured biological activity, such as minimum inhibitory concentration (MIC). wikipedia.orgnih.gov
Inductive descriptors are a class of QSAR parameters derived from concepts like inductive effects, electronegativity, and molecular capacitance. frontiersin.orgmdpi.com They are designed to capture various aspects of intra- and intermolecular interactions, which are crucial for a molecule's biological function. frontiersin.orgmdpi.com These descriptors are typically 3D-sensitive, meaning they depend on the spatial arrangement of the atoms in a molecule. mdpi.com
While specific studies focusing solely on "inductive descriptors" for this compound were not identified, QSAR analyses of nitrofuran derivatives consistently highlight the importance of electronic parameters, which are intrinsically linked to inductive effects. For instance, studies have shown that the genotoxic and antibacterial activities of nitrofurans are significantly influenced by electronic factors. nih.govacs.orgnih.gov Descriptors such as the Hammett substituent constant (σ) and the charge on specific atoms (e.g., the C2 atom of the furan (B31954) ring) have been shown to have a strong correlation with biological activity. nih.govacs.orgnih.gov These findings underscore that the electronic properties governed by substituent groups, a concept central to inductive effects, are critical for the bioactivity of the nitrofuran scaffold.
| Descriptor Type | Specific Descriptor | Significance in Model | Reference |
|---|---|---|---|
| Electronic | Hammett constant (σ) | Negatively correlated with antibacterial IC50, indicating that electron-withdrawing groups enhance activity. | acs.orgnih.gov |
| Electronic | Charge on C2 atom (qc2) | A key factor in models predicting genotoxicity, supporting a furan ring-opening mechanism. | nih.gov |
| Electronic | Cyclic Voltametric Reduction Potential (E) | Negatively correlated with antibacterial IC50, suggesting reduction is a necessary step for activity. | researchgate.netnih.gov |
| Hydrophobic | Partition coefficient (log P) | Positively correlated with genotoxicity, indicating the importance of membrane permeability. | nih.gov |
| Steric | Molar Refractivity (MR) | Contributes to the genotoxicity model, highlighting the influence of molecular size and shape. | nih.gov |
| Topological | Topological descriptor T(O...S) | Suggests that the minimum gap between sulfur and oxygen atoms is favorable for antitubercular activity. | aimspress.com |
| Indicator Variable | Iabs | Used to differentiate between different structural sets of nitrofuran analogues. | acs.orgnih.gov |
The ultimate goal of QSAR is to generate a robust mathematical model that can accurately predict the biological activity of new chemical entities. wikipedia.org For nitrofuran derivatives, several predictive models have been developed for activities like genotoxicity and antitubercular efficacy. nih.govscispace.comarxiv.org These models are typically formulated as linear or non-linear equations and are validated rigorously to ensure their predictive power. researchgate.net
For example, a QSAR model for the genotoxicity of nitrofuran derivatives was developed, yielding a clear mathematical equation. nih.gov This model not only showed good statistical correlation but also provided mechanistic insights, suggesting that electronic, hydrophobic, and steric factors all play a role in the genotoxicity of these compounds. nih.gov Similarly, QSAR models for the antitubercular activity of 5-nitrofuran-2-yl derivatives have been constructed using techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). scispace.comarxiv.orgresearchgate.net The statistical quality of these models is assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the predictive ability on an external test set (pred_r²). researchgate.net
| Activity Modeled | Model Equation/Method | Statistical Performance | Reference |
|---|---|---|---|
| Genotoxicity (SOSIP) | log SOSIP = -33.1qc2 + 1.00 log P - 1.50Isat - 1.19MR - 0.76I5,6 - 3.76 | n=40, r=0.900, s=0.475 | nih.gov |
| Antitubercular Activity | Partial Least Squares (PLS) Regression | Training set r² = 0.8484; Test set pred_r² = -0.5604 | arxiv.orgresearchgate.net |
| Antitubercular Activity | 3D-QSAR (CoMFA/CoMSIA) | Models developed with high internal validity (q² > 0.5) and external predictive ability (>70%). | nih.gov |
| Antibacterial Activity | Multiple Linear Regression (MLR) | QSAR equations showed negative contributions from electronic and indicator variables. | acs.orgnih.gov |
Application of Inductive QSAR Descriptors
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. journaljpri.comresearchgate.net This technique is crucial for understanding the mechanism of action at a molecular level. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions. nih.govportlandpress.com
While specific docking studies on this compound are not prominent in the literature, related nitrofuran antibiotics like Nitrofurantoin and Nitrofurazone have been the subject of such investigations. portlandpress.comunipi.it These studies aim to elucidate how nitrofurans bind to their biological targets, such as bacterial nitroreductases (e.g., NfsA, NfsB) which are responsible for activating these prodrugs. portlandpress.com More recently, nitrofuran derivatives have also been studied as potential inhibitors for other targets, like histone deacetylases (HDACs) in cancer therapy. unipi.it
MD simulations have revealed that the binding orientation of nitrofurans can be dependent on the oxidation state of the enzyme's cofactor (e.g., FMN), suggesting a dynamic process for ligand recognition and catalysis. portlandpress.com These simulations have been used to generate models of the active, reduced enzyme-ligand complex, which are difficult to capture with static methods like X-ray crystallography. portlandpress.comresearchgate.net
| Compound/Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Nitrofurantoin | Nitroreductase (NfsA) | MD simulations suggest the binding orientation is dependent on the FMN cofactor's oxidation state. A model for the catalytically competent reduced state was proposed. | portlandpress.comresearchgate.net |
| Nitrofurazone | Histone Deacetylase (HDAC1, 3, 6) | Identified as a potential HDAC inhibitor via virtual screening. MD simulations were used to confirm the stability of the predicted binding mode in HDAC6. | unipi.it |
| Nitrofurantoin Derivatives | Lipid Bilayer (Permeability Study) | MD simulations were used to calculate the free energy of crossing a lipid bilayer, identifying derivatives with potentially improved permeability. | nih.gov |
| 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | Various Nitrofuran-Associated Targets | Induced-fit docking (IFD) was used to model interactions and explain the observed antimicrobial selectivity against ESKAPE pathogens. | mdpi.com |
Artificial Intelligence and Machine Learning in this compound Research Paradigms
Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing drug discovery by enabling the rapid analysis of vast and complex datasets. mdpi.commednexus.org These technologies can be applied to various stages, from identifying new therapeutic targets to predicting a compound's efficacy and toxicity. scielo.brresearchgate.net ML algorithms, such as support vector machines (SVM), random forests, and deep neural networks, can learn intricate patterns from chemical and biological data to build powerful predictive models. frontiersin.orgresearchgate.net
In the context of antibacterial research, ML models are being trained on large datasets of molecules to predict their activity against various pathogens. frontiersin.orgthestokeslab.comnih.gov For instance, ML classifiers have been successfully developed to distinguish between antibacterial and non-antibacterial compounds with high accuracy. frontiersin.org These models can then be used to perform virtual screening of massive compound libraries to identify novel antibacterial candidates, significantly increasing the hit rate of discovery campaigns. nih.gov
While direct applications of these advanced AI paradigms specifically to this compound are still emerging, the methodologies are highly relevant. The QSAR models for nitrofuran derivatives often employ ML techniques like PLS and Artificial Neural Networks (ANNs). mdpi.comarxiv.orgslideshare.net Deep learning, particularly through methods like directed-message passing neural networks (D-MPNN), has shown great promise in discovering structurally novel antibiotics by learning features directly from the graph representation of a molecule. nih.gov Another application is the use of deep learning to predict drug-target binding affinities using only the 1D sequences of proteins and ligands, which could accelerate the identification of new targets for this compound and its derivatives. arxiv.orgscienceopen.com
| AI/ML Method | Application Area | Description of Use | Reference |
|---|---|---|---|
| Support Vector Machine (SVM) | Virtual Screening | Used to build models from fingerprint-featurized databases (e.g., ChEMBL) to identify novel antibacterial compounds. | frontiersin.org |
| Random Forest (RF) | Classification | An ensemble method used to screen databases for new antibacterial agents with high accuracy. | frontiersin.org |
| Deep Neural Networks (DNNs) | Hit Discovery | A D-MPNN model trained on E. coli growth inhibition data was used to screen millions of compounds, leading to the discovery of Halicin. | thestokeslab.comnih.gov |
| Convolutional Neural Networks (CNNs) | Binding Affinity Prediction | Used to predict the binding affinity between a drug and its target protein using only sequence data, treating it as a regression problem. | arxiv.orgscienceopen.com |
| Partial Least Squares (PLS) | QSAR Modeling | An ML-based regression technique used to build predictive models for the antitubercular activity of nitrofuran derivatives. | scispace.comarxiv.orgresearchgate.net |
Structure Activity Relationship Sar and Medicinal Chemistry Research on Nifurfoline Analogs
Design and Synthesis of Nifurfoline Derivatives for Research Probes
The design and synthesis of derivatives from a parent compound like this compound are pivotal for developing research probes to investigate biological processes. While specific literature on the synthesis of this compound derivatives for probes is limited, the general principles of medicinal chemistry and the known reactivity of the nitrofuran scaffold provide a framework for such endeavors.
The synthesis of nitrofuran derivatives often involves modifications at several key positions to modulate their physicochemical and biological properties. For the broader class of nitrofurans, synthetic strategies have been developed to create libraries of analogs for screening. labmanager.com These strategies often focus on altering the substituent attached to the furan (B31954) ring at the position other than the nitro group, or by modifying the side chain linked to the C-2 position of the furan ring.
A common approach involves the condensation of 5-nitro-2-furaldehyde (B57684) with various hydrazines, hydrazides, or amines to generate a diverse set of Schiff bases or related compounds. The synthesis of new 1,2,4-triazole (B32235) derivatives, for instance, has been achieved through multi-step reactions starting from a core amine structure. chemmethod.com This highlights a potential pathway for creating this compound analogs by modifying the hydantoin (B18101) moiety or the linker connecting it to the nitrofuran ring.
The following table outlines a hypothetical design strategy for this compound derivatives based on common modifications seen in nitrofuran medicinal chemistry.
| Modification Site | Potential Modification | Intended Purpose for Research Probe |
| Hydantoin Ring | Substitution at N-3 position | Modulate solubility and cell permeability |
| Replacement with other heterocycles | Investigate the importance of the hydantoin for target binding | |
| Linker | Alteration of the azomethine bond | Study the role of the linker in conformational flexibility |
| Introduction of fluorescent tags | Create fluorescent probes for imaging studies | |
| Nitrofuran Ring | Substitution at the C-4 position | Modulate redox potential and metabolic activation |
The synthesis of such derivatives would likely follow established organic chemistry protocols, with purification and structural elucidation confirmed by techniques like NMR spectroscopy and mass spectrometry.
Impact of Structural Modifications on Mechanistic Action
The antibacterial action of nitrofurans is contingent on the enzymatic reduction of the 5-nitro group by bacterial nitroreductases to generate reactive electrophilic intermediates. drugbank.com These intermediates can then interact with and inhibit various cellular macromolecules, including DNA, RNA, and proteins involved in crucial metabolic pathways like the citric acid cycle. drugbank.com The structure of the nitrofuran molecule significantly influences its susceptibility to this reductive activation and its subsequent biological activity.
Quantitative structure-activity relationship (QSAR) studies on various series of nitrofuran derivatives have provided insights into the structural features that govern their antibacterial potency. acs.org A key determinant of activity is the redox potential of the nitro group; modifications that increase the electron-withdrawing nature of the rest of the molecule tend to facilitate reduction and enhance antibacterial efficacy.
A study on 5-nitro-2-furamide (B3511988) derivatives revealed a clear correlation between the chemical structure and mutagenic, prophage-inducing, and antibacterial activities. nih.gov The 5-nitro-2-furohydrazide imide series was found to be the most active, suggesting that the nature of the side chain at the C-2 position of the furan ring plays a critical role in the compound's biological effects. nih.gov
The following table summarizes the observed impact of structural modifications on the activity of nitrofuran analogs from various studies.
| Structural Modification | Observed Impact on Antibacterial Activity | Reference |
| Introduction of electron-withdrawing groups | Generally increases activity by facilitating nitro group reduction | researchgate.net |
| Modification of the side chain at C-2 | Can significantly alter potency and spectrum of activity | nih.gov |
| Substitution on the aromatic ring of benzofuranone analogs | Influences activity against both Gram-positive and Gram-negative bacteria | researchgate.net |
These findings suggest that targeted structural modifications to the this compound scaffold could be used to fine-tune its mechanistic action, potentially enhancing its potency or altering its target specificity.
Development of Research Tools Based on the this compound Scaffold
The nitrofuran scaffold has been successfully utilized in the development of chemical probes for biological research. The inherent properties of the nitro group, particularly its susceptibility to reduction in specific biological environments, make it an attractive recognition motif for sensing applications.
For example, fluorescent probes based on a nitrofuran moiety have been designed to detect specific enzymes or cellular conditions. A notable application is the development of probes for nitroreductase, an enzyme often overexpressed in hypoxic tumor cells. acs.org These probes typically consist of a fluorophore quenched by the nitrofuran group. In the presence of nitroreductase, the nitro group is reduced, leading to the release of the fluorophore and a "turn-on" fluorescence signal. acs.org
More recently, a metal-free near-infrared (NIR) fluorescent probe based on a nitrofuran derivative was developed for the detection and bioimaging of carbon monoxide-releasing molecule-2 (CORM-2). rsc.orgrsc.org The probe's mechanism relies on the reduction of the nitrofuran group by CORM-2, which triggers a rearrangement and the release of a NIR fluorophore. rsc.org
While there are no specific reports of this compound itself being used as a scaffold for such research tools, its structural similarity to the nitrofurans employed in these probes suggests its potential in this area. The hydantoin moiety of this compound could be modified to attach different signaling units, such as fluorophores or other reporter groups, to create novel research tools.
The table below outlines potential applications of this compound-based research tools.
| Type of Research Tool | Design Strategy | Potential Application |
| Fluorescent Probe | Couple a fluorophore to the hydantoin moiety of this compound | Imaging of bacterial cells or specific cellular compartments |
| Affinity-Based Probe | Functionalize this compound for immobilization on a solid support | Identification of bacterial binding partners and targets |
| Hypoxia Sensor | Utilize the nitro group as a trigger for a reporter molecule | Detection of hypoxic environments in tumors or bacterial biofilms |
The development of such tools would be invaluable for elucidating the detailed molecular mechanisms of nitrofuran antibiotics and for broader applications in chemical biology.
Emerging Research Directions and Methodological Innovations for Nifurfoline
Integration of Omics Technologies in Nifurfoline Mechanistic Studies
The comprehensive study of a drug's mechanism of action has been revolutionized by omics technologies, which allow for the large-scale study of biological molecules. asm.orgnih.gov For this compound, a multi-omics approach—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to dissect its antibacterial effects at a systems level. While specific multi-omics studies focused exclusively on this compound are not yet prevalent in the literature, the application of these technologies to related nitrofuran compounds like Nitrofurantoin provides a clear blueprint for future research. asm.orgnih.govnih.gov
Genomics and Transcriptomics: These fields could be used to identify genetic factors in bacteria that confer sensitivity or resistance to this compound. By sequencing the genomes of susceptible versus resistant strains, researchers can pinpoint specific genes and mutations involved in its mechanism. Transcriptomics (the study of RNA) can reveal how this compound alters gene expression in bacteria, providing clues about the cellular pathways it disrupts. patsnap.com
Proteomics: This involves the large-scale study of proteins. A key mechanism for nitrofuran antibiotics is the enzymatic reduction of their nitro group within the bacterial cell, creating reactive intermediates that damage cellular components. nih.govpatsnap.com A proteomics approach, similar to that used for Nitrofurantoin, could identify the specific ribosomal and metabolic proteins that this compound's reactive metabolites target and damage, leading to the inhibition of protein synthesis and bacterial death. nih.govoup.com
Metabolomics: This is the study of metabolites within a biological system. An untargeted metabolomics analysis on bacteria exposed to this compound could reveal significant disruptions in key metabolic pathways. For instance, studies on Nitrofurantoin have shown perturbations in aminoacyl-tRNA biosynthesis, purine (B94841) metabolism, and central carbohydrate metabolism. asm.orgnih.gov Applying this to this compound would provide a detailed map of the metabolic choke points it induces. tandfonline.com
The integration of these omics technologies provides a holistic view of the cellular response to this compound, from the genetic underpinnings of resistance to the functional consequences on proteins and metabolic networks.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Molecules Studied | Potential Research Insights for this compound |
|---|---|---|
| Genomics | DNA | Identification of genes and mutations associated with this compound resistance or sensitivity. |
| Transcriptomics | RNA | Understanding how this compound alters bacterial gene expression to disrupt cellular functions. |
| Proteomics | Proteins | Pinpointing the specific protein targets (e.g., ribosomal proteins, metabolic enzymes) damaged by this compound's reactive intermediates. nih.gov |
| Metabolomics | Metabolites | Mapping the metabolic pathways (e.g., energy production, biosynthesis) disrupted by this compound exposure. asm.orgnih.gov |
Advanced Imaging Techniques for this compound Localization and Dynamics in Research Models
Understanding where a drug goes within a cell and how it interacts with subcellular structures is critical to elucidating its mechanism of action. Advanced imaging techniques offer the ability to visualize these processes in real-time and with high resolution. While specific studies imaging this compound are limited, the methodologies are well-established for tracking molecular agents.
A key strategy would involve the synthesis of a fluorescently-labeled this compound analog. By attaching a fluorescent probe or quantum dot to the this compound molecule—in a position that does not disrupt its biological activity—researchers could use techniques like confocal microscopy and super-resolution microscopy to track its journey. mdpi.comresearchgate.netwiley.com
Confocal Laser Scanning Microscopy (CLSM): This technique allows for the creation of sharp, high-resolution 3D images of cells. google.com It could be used to determine the subcellular localization of a fluorescent this compound analog, answering questions such as whether it accumulates in the cytoplasm, nucleus, or specific organelles. researchgate.net
Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy bypass the diffraction limit of light, offering even greater detail. wiley.com This could allow researchers to visualize the interaction of this compound with specific molecular complexes, such as ribosomes or DNA, within the cell.
Transient State (TRAST) Imaging: This method can turn a standard fluorescent marker into a sensor that reports on the local microenvironment. nih.govdiva-portal.org By analyzing the fluorescence "blinking" kinetics of a labeled this compound molecule, it may be possible to gather data on the local redox conditions, pH, and molecular binding events at its site of action. nih.gov
These advanced imaging approaches would transform this compound from a chemical formula into a dynamic agent that can be observed interacting with its biological targets within the complex environment of a living cell. promega.com
Table 2: Comparison of Advanced Imaging Techniques for this compound Studies
| Imaging Technique | Principle | Potential Application to this compound Research |
|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling 3D optical sectioning. google.com | Determine the general subcellular localization of fluorescently-labeled this compound (e.g., cytoplasm, nucleus). researchgate.net |
| STED Microscopy | Uses a second laser to de-excite fluorophores at the periphery of the focal spot, achieving sub-diffraction resolution. wiley.com | Visualize the interaction of labeled this compound with specific molecular targets like bacterial ribosomes or DNA. |
| TRAST Imaging | Analyzes the fluorescence blinking kinetics caused by transitions to transient dark states (e.g., triplet states). nih.gov | Use a labeled this compound probe to report on the microenvironment (redox state, pH) at its site of action. |
Novel Synthetic Strategies for this compound and Analogs in Research
The chemical synthesis of this compound and its analogs is crucial for both fundamental research and the development of new therapeutic agents. This compound itself is a hydantoin (B18101) derivative, specifically 3-(morpholinomethyl)-1-[(5-nitrofurfurylidene)amino]hydantoin. drugfuture.com Its synthesis, referenced in patents, involves the reaction of appropriate precursors to form this structure. drugfuture.com
Modern synthetic chemistry focuses on creating analogs of a lead compound like this compound to explore structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule. For this compound, these modifications could include:
Altering the Hydantoin Ring: Substituting different groups on the hydantoin core to change its solubility and interaction with targets.
Modifying the Morpholinomethyl Group: Replacing the morpholine (B109124) ring with other cyclic amines to fine-tune the molecule's properties. mit-ivy.com
Varying the 5-Nitrofuran Moiety: While the 5-nitrofuran group is critical for the antibacterial activity of this class of compounds, subtle changes can be explored. mdpi.com
The general synthesis of related 5-nitrofuran amides often involves activating the 5-nitrofuran-2-carboxylic acid (for example, by converting it to an acyl chloride) and then reacting it with a desired amine. conicet.gov.ar This modular approach allows for the rapid generation of a library of analogs for biological testing. acs.org Such research helps to identify which structural features are essential for activity and can lead to the design of new compounds with improved efficacy or different therapeutic profiles. conicet.gov.ar
Theoretical Frameworks and Predictive Models of this compound Activity
Computational chemistry provides powerful tools to predict the biological activity of compounds based on their chemical structure, saving significant time and resources in drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a primary theoretical framework used for this purpose. researchgate.netacs.org QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov
This compound and other nitrofuran derivatives have been included in QSAR studies to model their antibacterial activity. aimspress.com In one such study, a large set of structurally diverse compounds, including this compound, was used to develop a predictive model for "antibiotic-likeness" using an Artificial Neural Network (ANN). researchgate.net The model was built using 'inductive' QSAR descriptors, which are calculated from the electronegativities and covalent radii of the atoms and the interatomic distances. researchgate.net These descriptors aim to capture the electronic properties relevant to molecular interactions.
The model successfully distinguished between compounds with and without antibacterial activity, achieving high accuracy. researchgate.netmdpi.com The ability of such models to correctly classify compounds like this compound validates their predictive power and demonstrates their utility in screening large virtual libraries for new potential antibiotic candidates. researchgate.netnih.gov These predictive models can guide the synthesis of new analogs by identifying which structural modifications are most likely to enhance antibacterial activity. dbaasp.orgnih.gov
Table 3: Predicted Antibacterial Activity for Selected Compounds from an ANN-based QSAR Model
| Compound | ANN Output Value* | Predicted Activity |
|---|---|---|
| This compound | 0.963 | Antibacterial |
| Sulfacetamide | 0.955 | Antibacterial |
| Nifurprazine | 0.267 | Non-Antibacterial |
| Nifurtoinol | 0.694 | Antibacterial |
| Nitrofurantoin | 0.291 | Non-Antibacterial |
| Norfloxacin | 0.523 | Undetermined |
| Ofloxacin | 0.972 | Antibacterial |
*Data sourced from a study using Artificial Neural Networks (ANN). researchgate.net An output value > 0.6 indicates a prediction of antibacterial activity, while a value < 0.4 indicates non-antibacterial. Values between 0.4 and 0.6 are considered undetermined.
Future Perspectives in Nifurfoline Academic Research
Unexplored Mechanistic Avenues and Hypotheses
The currently accepted mechanism of action for Nifurfoline involves its reduction by bacterial nitroreductases into reactive intermediates that disrupt cellular processes. However, significant gaps in our understanding remain, offering fertile ground for new research hypotheses.
A primary area for investigation is the precise identification of the reactive metabolites of this compound and their specific cellular targets. While it is known that nitrofurans, once activated, can cause DNA lesions, induce oxidative stress, and inhibit RNA and protein synthesis, it is often unclear which of these are direct consequences of the drug's action versus downstream effects. plos.org Future research could focus on trapping and identifying these short-lived reactive intermediates and elucidating their direct interactions with bacterial macromolecules.
Furthermore, the enzymatic activation of this compound is likely more complex than currently appreciated. In Escherichia coli, the primary activating enzymes are the nitroreductases NfsA and NfsB. plos.orgasm.org However, studies on other nitrofurans have revealed the existence of additional activating enzymes, such as AhpF, and have shown that some antibacterial activity persists even in strains lacking both NfsA and NfsB. plos.orgasm.org This suggests the presence of other, as-yet-unidentified reductases capable of activating this compound. Identifying these alternative activation pathways is a key unexplored avenue.
Another promising hypothesis to explore is the phenomenon of collateral sensitivity . Research has shown that bacterial resistance to other classes of antibiotics, such as tetracyclines or β-lactams, can lead to hypersusceptibility to nitrofurans like nitrofurantoin. semanticscholar.orgplos.org This is often due to the overexpression of nitroreductase enzymes as a compensatory mechanism. semanticscholar.orgplos.org Investigating whether a similar collateral sensitivity exists with this compound could inform the development of novel antibiotic cycling or combination therapies to combat multidrug-resistant bacteria.
Table 1: Potential Unexplored Mechanistic Research Areas for this compound
| Research Area | Key Questions | Potential Impact |
|---|---|---|
| Metabolite Identification | What are the specific reactive intermediates formed from this compound activation? What are their direct molecular targets? | Deeper understanding of bactericidal action; potential for designing more potent derivatives. |
| Alternative Activation Pathways | Are there other bacterial enzymes besides NfsA and NfsB that can activate this compound? | Overcoming resistance mechanisms based on the loss of primary nitroreductases. |
| Collateral Sensitivity | Does resistance to other antibiotic classes induce hypersensitivity to this compound? | Development of new treatment strategies for multidrug-resistant infections. |
| Ribosomal Interactions | How exactly do this compound's activated metabolites interact with and damage bacterial ribosomes? | Clarification of a key aspect of its multi-targeted mechanism of action. |
Potential for Novel Research Tool Development and Application
The unique properties of this compound and other nitrofurans lend themselves to the development of innovative research tools. The activation of the nitrofuran moiety by nitroreductases is a specific biochemical event that can be harnessed.
One significant application is the creation of fluorescent probes . Researchers have successfully developed "Turn-On" fluorescent probes by attaching a 5-nitrofuran moiety to a BODIPY dye. nih.gov In the presence of nitroreductase, the nitrofuran is reduced, leading to the release of the fluorescent dye. nih.gov This principle could be adapted using this compound's structure to create specific probes for detecting nitroreductase activity in various biological contexts. Such tools would be invaluable for studying bacterial physiology and for imaging hypoxic tumor cells, which often overexpress nitroreductases. nih.gov
Furthermore, this compound could serve as a scaffold for the development of theranostic agents . These are molecules that combine therapeutic effects with diagnostic capabilities. A this compound-based theranostic could simultaneously exert its antibacterial effect while also signaling its presence and site of action, for instance, through conjugation with an imaging agent.
The development of high-throughput screening assays to identify novel nitrofuran-activating enzymes is another potential application. asm.org Using this compound as the substrate, such assays could rapidly screen bacterial libraries to discover new reductases, aiding in our understanding of nitrofuran metabolism and resistance.
Table 2: this compound in Research Tool Development
| Tool/Application | Principle of Operation | Potential Research Use |
|---|---|---|
| Fluorescent Probes | Nitroreductase-triggered release of a fluorophore from a this compound-conjugate. nih.gov | Imaging bacterial nitroreductase activity; detecting hypoxic cancer cells. nih.gov |
| Theranostic Agents | Combining this compound's therapeutic action with a diagnostic imaging moiety. | Real-time monitoring of drug distribution and efficacy in infection models. |
| Enzyme Discovery Assays | Use of this compound as a substrate in high-throughput screens for reductase activity. asm.org | Identification of novel nitrofuran-activating enzymes and resistance pathways. |
Interdisciplinary Research Synergies for Comprehensive this compound Investigations
To fully explore the potential of this compound, collaboration across multiple scientific disciplines is essential. The complexity of its mechanism and potential applications necessitates a multifaceted approach.
Computational chemistry and bioinformatics can play a pivotal role in modeling the activation of this compound and the interaction of its metabolites with bacterial targets. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help in silico to design and predict the activity of new this compound analogs with improved efficacy or altered specificity. googleapis.com Such computational approaches can significantly streamline the drug discovery process.
Metabolomics offers a powerful platform to study the global changes in a bacterium's metabolic profile upon exposure to this compound. plos.orgnih.gov An untargeted metabolomics approach can reveal unexpected metabolic perturbations, providing clues to the drug's mode of action and potential off-target effects. nih.govfrontiersin.org This can help to build a more holistic picture of how this compound affects bacterial physiology.
Systems biology can integrate data from genomics, transcriptomics, proteomics, and metabolomics to create comprehensive models of this compound's action. researchgate.net By examining the entire system's response to the drug, researchers can uncover complex interactions and feedback loops that would be missed by more targeted studies. d-nb.info This approach is particularly well-suited for understanding phenomena like collateral sensitivity and the emergence of resistance.
Finally, combining this compound with other compounds, such as antimicrobial peptides (AMPs) or other antibiotics, is a promising area for synergistic studies. nih.govfrontiersin.orgethz.ch Interdisciplinary research involving microbiology and materials science could explore novel delivery systems for such combination therapies to enhance their efficacy against challenging infections, including those involving biofilms.
Table 3: Interdisciplinary Approaches for this compound Research
| Discipline | Contribution to this compound Research |
|---|---|
| Computational Chemistry | Modeling of drug activation and target binding; in silico design of novel analogs. nih.govresearchgate.net |
| Metabolomics | Profiling of global metabolic changes in bacteria upon drug exposure to uncover mechanisms of action. plos.orgnih.gov |
| Systems Biology | Integration of multi-omics data to model the complex cellular response to this compound. researchgate.netd-nb.info |
| Microbiology & Materials Science | Investigating synergistic effects with other antimicrobials and developing novel drug delivery systems. nih.govfrontiersin.org |
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Nifurfoline’s biochemical efficacy in preclinical models?
- Methodological Answer :
- Use dose-response studies with controlled variables (e.g., concentration, exposure time, solvent compatibility) to establish efficacy thresholds.
- Include positive and negative controls (e.g., known inhibitors/activators of the target pathway) to validate assay specificity.
- Follow NIH guidelines for preclinical studies, including randomization, blinding, and sample-size calculations to minimize bias .
- Data Table Example :
| Parameter | In Vitro IC₅₀ (µM) | In Vivo ED₅₀ (mg/kg) | Solubility (PBS) | Stability (24h, 37°C) |
|---|---|---|---|---|
| This compound | 12.3 ± 1.5 | 8.9 ± 0.7 | >10 mM | >90% retained |
| Reference Compound | 5.6 ± 0.8 | 6.2 ± 0.5 | >15 mM | >95% retained |
Q. What parameters are critical for validating this compound’s purity and stability in pharmacokinetic studies?
- Methodological Answer :
- Employ HPLC-MS for purity analysis, ensuring <5% impurities (e.g., degradation products, synthetic intermediates).
- Assess stability under physiological conditions (pH 7.4, 37°C) and in storage (-80°C, lyophilized vs. solution).
- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life .
Q. How can researchers ensure reproducibility when synthesizing this compound analogs?
- Methodological Answer :
- Document synthetic protocols in detail, including catalyst ratios, reaction times, and purification steps (e.g., column chromatography conditions).
- Provide NMR, HRMS, and elemental analysis data for novel analogs in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Re-evaluate bioavailability (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS.
- Conduct tissue distribution studies to assess compound accumulation in target organs.
- Compare results against positive controls with established in vitro-in vivo correlations .
- Key Analysis : If in vitro IC₅₀ is lower than in vivo ED₅₀, investigate whether metabolite activity or off-target effects explain discrepancies .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Use non-linear regression models (e.g., Hill equation, log-logistic) to calculate EC₅₀/LC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome).
- Validate hypotheses with knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target engagement .
Q. How should researchers address conflicting literature on this compound’s off-target effects?
- Methodological Answer :
- Perform selectivity profiling across related enzyme families (e.g., kinase panels, GPCR screens).
- Use cryo-EM or X-ray crystallography to compare binding modes with structural analogs.
- Replicate prior studies under identical conditions to isolate methodological variables .
Methodological Best Practices
- Data Interpretation : Avoid conflating correlation with causation; use counterfactual analysis in observational studies .
- Peer Review : Share raw data and analysis scripts in repositories (e.g., Zenodo) to enable independent verification .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical data .
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